molecular formula C11H10N2O B2841139 3-Phenoxypyridin-2-amine CAS No. 391906-83-5

3-Phenoxypyridin-2-amine

Cat. No.: B2841139
CAS No.: 391906-83-5
M. Wt: 186.214
InChI Key: MJTHRNDBNYACBS-UHFFFAOYSA-N
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Description

3-Phenoxypyridin-2-amine (CAS: 391906-83-5) is a pyridine derivative characterized by a phenoxy substituent at the 3-position and an amino group at the 2-position of the pyridine ring. This compound is typically stored at 2–8°C under inert gas to maintain stability, reflecting its sensitivity to light and oxidative degradation .

Properties

IUPAC Name

3-phenoxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTHRNDBNYACBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391906-83-5
Record name 3-Phenoxypyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-2-amine typically involves the reaction of 2-aminopyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, 3-Phenoxypyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Phenoxypyridin-2-amine and analogous pyridin-2-amine derivatives:

Compound Name Molecular Weight (g/mol) Substituents Solubility Key Applications/Properties References
This compound 200.22 (calculated) Phenoxy (C₆H₅O–) at C3 Soluble in organic solvents; poor in H₂O Research intermediate; storage-sensitive
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 192.14 Methoxy (CH₃O–) at C3; CF₃ at C6 High purity (97%); compatible with organic workflows Pharmaceuticals, agrochemicals, materials science
3-Phenylpyridin-2-amine 170.21 Phenyl (C₆H₅–) at C3 Soluble in methanol, ethanol, ethers Organic synthesis intermediate
3-Methoxy-6-methylpyridin-2-amine 152.18 Methoxy (CH₃O–) at C3; methyl at C6 Data not explicitly provided Synthetic intermediate (MFCD09878490)
3-Ethynyl-5-fluoropyridin-2-amine 136.13 Ethynyl (C≡CH–) at C3; F at C5 Research applications; synthesis routes documented Intermediate in fluorinated drug design

Structural and Functional Insights

  • In contrast, the trifluoromethyl group in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine enhances lipophilicity and metabolic stability, making it valuable in drug design .
  • Biological and Industrial Relevance :

    • Fluorinated derivatives like 3-Ethynyl-5-fluoropyridin-2-amine are prioritized in medicinal chemistry due to fluorine’s electronegativity and ability to modulate pharmacokinetics .
    • 3-Phenylpyridin-2-amine’s solubility profile suggests utility in cross-coupling reactions, a common strategy in heterocyclic chemistry .

Biological Activity

3-Phenoxypyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, through detailed research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a phenoxy group at the 3-position and an amino group at the 2-position. The structural formula can be represented as:

C9H9NO\text{C}_9\text{H}_9\text{N}\text{O}

This unique arrangement of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

MicroorganismMinimum Inhibitory Concentration (MIC) in μg/mlReference
Staphylococcus aureus3.12
Escherichia coli6.25
Pseudomonas aeruginosa12.5

These findings suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. One notable study involved the synthesis of Schiff base derivatives of pyridine compounds, which were tested against Ehrlich’s Ascites carcinoma cells in mice.

CompoundTumor Volume Reduction (%)Viable Cell Count Reduction (%)Reference
This compound4560
Control---

Results demonstrated that the compound significantly reduced tumor volume and viable cell counts, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown promise in modulating inflammatory pathways. Studies have highlighted its ability to inhibit pro-inflammatory cytokines, suggesting a role in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with receptors that mediate cell signaling related to cancer proliferation and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its anticancer and anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of several pyridine derivatives against clinical isolates of bacteria. The results showed that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapy.
  • Cancer Research : In a controlled experiment involving mice with induced tumors, administration of this compound led to a significant increase in survival rates compared to untreated controls, reinforcing its potential as an anticancer therapeutic agent.

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